5-(4-Nitrophenoxy)pentanoic acid
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Overview
Description
5-(4-Nitrophenoxy)pentanoic acid is an organic compound characterized by a pentanoic acid backbone with a 4-nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenoxy)pentanoic acid typically involves the reaction of 4-nitrophenol with a pentanoic acid derivative. One common method is the esterification of 4-nitrophenol with pentanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can form esters with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Esterification: Sulfuric acid (H2SO4), methanol (CH3OH).
Major Products Formed
Reduction: 5-(4-Aminophenoxy)pentanoic acid.
Substitution: Various substituted phenoxy derivatives.
Esterification: Methyl 5-(4-nitrophenoxy)pentanoate.
Scientific Research Applications
5-(4-Nitrophenoxy)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenoxy)pentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in binding interactions with proteins and enzymes, affecting their function and activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the pentanoic acid moiety.
Pentanoic acid: Similar backbone but lacks the nitrophenoxy substituent.
5-(4-Aminophenoxy)pentanoic acid: A reduced form of 5-(4-Nitrophenoxy)pentanoic acid.
Uniqueness
This compound is unique due to the presence of both the nitrophenoxy and pentanoic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in the individual components.
Properties
CAS No. |
103797-32-6 |
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Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)pentanoic acid |
InChI |
InChI=1S/C11H13NO5/c13-11(14)3-1-2-8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,13,14) |
InChI Key |
QUUFBUJEGLDSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCC(=O)O |
Origin of Product |
United States |
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